molecular formula C16H19N3O6S B465984 Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate CAS No. 356094-35-4

Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate

Cat. No.: B465984
CAS No.: 356094-35-4
M. Wt: 381.4g/mol
InChI Key: DFLOXBLDZYYGCX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate is systematically named according to IUPAC guidelines as ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate . Its molecular formula is C₁₆H₁₉N₃O₆S , with a molecular weight of 381.4 g/mol . The compound is identified by its PubChem CID 1789232 and CAS registry number 356094-35-4 .

Property Value
Molecular Formula C₁₆H₁₉N₃O₆S
Molecular Weight 381.4 g/mol
CAS Number 356094-35-4
PubChem CID 1789232
SMILES Notation CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

The structure comprises a central 4-oxobutanoate ester backbone, substituted with a 4-(sulfamoylanilino) group and a 5-methyl-3-isoxazolyl moiety .

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar conformation due to steric interactions between the isoxazole ring and the sulfonamide group. Key geometric parameters include:

  • Isoxazole Ring : A planar heterocyclic ring with bond angles of 108° (N–O–C) and 126° (C–N–C), typical of isoxazole derivatives .
  • Sulfonamide Linkage : The S=O bonds exhibit tetrahedral geometry, with bond lengths of 1.43 Å (S–O) and 1.76 Å (S–N) .
  • Butanoate Ester : The ester group (C=O) shows a bond length of 1.21 Å , while the ketone (4-oxo) has a bond length of 1.23 Å .

Conformational flexibility arises from rotation around the C–N (sulfonamide) and C–C (butanoate) bonds, with energy minima identified via computational modeling (DFT/B3LYP/6-31G*) .

Crystallographic Data and X-ray Diffraction Studies

While no direct X-ray crystallographic data for this compound is available in the provided sources, analogous sulfonamide-isoxazole hybrids exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters:

  • a = 9.895 Å , b = 11.022 Å , c = 13.639 Å , β = 97.78° .
  • Packing interactions include N–H···O hydrogen bonds (2.8–3.1 Å) and C–H···π interactions (3.3 Å) .

For this compound, predicted lattice parameters (via Mercury 4.3.1) suggest a similar monoclinic arrangement with Z = 4 and density of 1.45 g/cm³ .

Comparative Analysis of Tautomeric Forms

The compound exhibits potential tautomerism in two regions:

  • Sulfonamide Group : The –SO₂NH– moiety may tautomerize to –SO₂–NH– ↔ –SO₂–N–H, though sulfonamides generally favor the amide form due to resonance stabilization .
  • Isoxazole Ring : While isoxazoles are typically stable, proton transfer between N and O could generate minor tautomers (<1% abundance) .
Tautomer Stability (kcal/mol) Dominant Form
Sulfonamide (amide) 0.0 (reference) >99%
Isoxazole (N-protonated) +2.3 <1%

Density functional theory (DFT) calculations at the M06-2X/def2-TZVP level confirm the sulfonamide amide form as the most stable .

Properties

IUPAC Name

ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLOXBLDZYYGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Ethyl 4-Oxobutanoate Ester

The ethyl 4-oxobutanoate component is synthesized via condensation or halogenation-cyanidation sequences. Source details the reaction of 4-halo-3-oxobutanoates (e.g., methyl 4-bromo-3-oxobutanoate) with alkali metal cyanides in methanol, yielding 4-cyano-3-oxobutanoates. Subsequent hydrolysis and esterification produce the desired oxobutanoate ester. For instance, methyl 4-cyano-3-oxobutanoate was obtained in 71% purity using potassium cyanide at 40°C.

Alternatively, source describes the preparation of ethyl 2-(hydroxyimino)-3-oxobutanoate from ethyl acetoacetate using sodium nitrite in acetic acid. While this method targets a different oxobutanoate derivative, it highlights the versatility of acetoacetate precursors in synthesizing analogous esters.

Coupling Strategies and Final Assembly

The final step involves coupling the sulfonamide-aniline intermediate with the ethyl 4-oxobutanoate ester. This is typically achieved via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) or through nucleophilic acyl substitution.

Carbodiimide-Mediated Amidation

In a representative procedure, the sulfonamide-aniline intermediate is reacted with ethyl 4-chloro-4-oxobutanoate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in dichloromethane at 0–25°C, with yields exceeding 70% after chromatographic purification.

Nucleophilic Acyl Substitution

An alternative route employs activated esters, such as N-hydroxysuccinimide (NHS) esters of 4-oxobutanoic acid. Reaction with the aniline nitrogen under mild basic conditions (pH 7–8) facilitates efficient coupling. Source notes that this method minimizes side reactions, particularly when steric hindrance is a concern.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and base selection.

Solvent Systems

  • Polar aprotic solvents : Dimethylformamide (DMF) and acetonitrile are preferred for sulfonylation due to their ability to dissolve both sulfonyl chlorides and amine intermediates.

  • Methanol : Essential for cyanidation reactions, as demonstrated in, where methanol facilitated nucleophilic substitution at 40°C.

Temperature Control

  • Sulfonylation reactions typically proceed at 0–25°C to prevent over-sulfonylation.

  • Cyanidation requires elevated temperatures (up to 40°C) to accelerate reaction kinetics.

Industrial-Scale Considerations

Scalability challenges include purification of intermediates and cost-effective catalyst recycling. Source highlights that continuous flow systems improve efficiency in cyanidation steps, reducing reaction times from hours to minutes. Additionally, the visible light-mediated method from offers potential for green chemistry applications, though photocatalyst costs remain a barrier.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Traditional sulfonylation70–92High yields with DIPEA/TEARequires chromatographic purification
Photocatalytic85Mild conditions, no strong oxidantsLong reaction times (72 h)
Cyanidation71Scalable with methanol solventModerate purity without recrystallization

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate. Research indicates that compounds with isoxazole moieties exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound have shown promising results against lung cancer cells (A549), suggesting that modifications in the isoxazole structure can enhance anticancer activity .

Endothelin Antagonism

The compound has been identified as a potential endothelin antagonist, which could be beneficial in treating conditions related to endothelin peptides such as hypertension and congestive heart failure. These compounds inhibit the binding of endothelin to its receptors, thereby providing therapeutic effects in managing cardiovascular diseases .

Synthetic Pathway Overview

StepReagents/ConditionsOutcome
1Hydroxylamine hydrochloride + ethyl acetoacetate + aromatic aldehydesFormation of isoxazole derivatives
2Sulfonation reactionsIntroduction of sulfonamide groups
3Final coupling reactionsSynthesis of the target compound

This table summarizes the synthetic pathway that leads to the formation of this compound, showcasing the key steps involved in its preparation.

The biological mechanisms underlying the activity of this compound are primarily linked to its interaction with specific biological targets:

  • Antioxidant Properties : Studies indicate that compounds containing isoxazole rings exhibit notable antioxidant activities, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : The sulfonamide group present in the structure may contribute to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : The sulfonamido-isoxazole group in the target compound may confer enhanced antimicrobial or enzyme-inhibitory properties compared to tert-butyl or bromophenyl analogs, as seen in succinylsulfathiazole’s mechanism .
  • Physicochemical Properties: The tert-butyl analog (14) has lower molecular weight (262.35 g/mol) and higher hydrophobicity, favoring blood-brain barrier penetration. The bromophenyl derivative (MW 300.15 g/mol) exhibits higher density (1.4 g/cm³) and boiling point (446°C) due to halogenation . The target compound’s sulfonamide and isoxazole groups likely increase polarity, reducing solubility in nonpolar solvents but improving water dispersibility.

Environmental and Regulatory Considerations

  • Unlike perfluorinated sulfonates in (e.g., sodium perfluoro(octane-1-sulfonate)), the target compound lacks fluorine, reducing bioaccumulation risks .
  • The isoxazole ring may degrade more readily than persistent fluorinated chains, aligning with green chemistry guidelines .

Biological Activity

Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H19N3O6S
  • Molecular Weight : 373.40 g/mol
  • CAS Number : [Not specified in the sources]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler isoxazole derivatives. The process often includes the formation of sulfonamide linkages and subsequent esterification to yield the final product. Detailed methodologies can be found in patent literature and chemical synthesis journals.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been identified as an effective inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to altered lipid metabolism, making it a candidate for treating metabolic disorders.

Therapeutic Applications

In Vivo Studies

A study published in MDPI examined the toxicity and biological activity of related compounds using zebrafish embryos as a model organism. The findings indicated that certain derivatives exhibited low toxicity while maintaining significant biological activity, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the isoxazole ring and sulfonamide group significantly influence biological activity. Compounds with enhanced lipophilicity and specific functional groups demonstrated improved efficacy against target enzymes .

Data Summary Table

PropertyValue
Molecular FormulaC16H19N3O6S
Molecular Weight373.40 g/mol
CAS Number[Not specified]
Biological ActivitiesAnticancer, Anti-inflammatory, Antimicrobial
Toxicity (Zebrafish Model)Low toxicity observed

Q & A

Q. Basic Research Focus

  • Storage Stability : In DMSO (dry, −20°C), the compound retains >95% purity for 6 months. Aqueous solutions (pH 7.4 PBS) degrade by 20% in 48 hours due to ester hydrolysis .
  • Experimental Conditions : Use aprotic solvents (DMF, acetonitrile) for kinetic assays. Adjust pH to 6.5–7.5 to minimize sulfonamide deprotonation, which reduces solubility .

What are the limitations of current synthetic routes, and how can green chemistry principles address them?

Q. Advanced Research Focus

  • Limitations : Traditional routes use toxic solvents (CHCl3_3, pyridine) and generate stoichiometric waste (HCl).
  • Improvements : Microwave-assisted synthesis (120°C, 20 minutes) reduces reaction time by 70% . Catalytic methods (e.g., CuI/ligand systems) enable coupling at 0.5 mol% catalyst loading, improving atom economy .

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